Home > Products > Building Blocks P10058 > (1R,3R,4R)-Entecavir
(1R,3R,4R)-Entecavir - 1367369-76-3

(1R,3R,4R)-Entecavir

Catalog Number: EVT-1489595
CAS Number: 1367369-76-3
Molecular Formula: C₁₂H₁₅N₅O₃
Molecular Weight: 277.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R,3R,4R)-Entecavir is a potent antiviral compound primarily used in the treatment of chronic hepatitis B virus infections. It belongs to the class of nucleoside analogs and functions as a reverse transcriptase inhibitor. Entecavir is specifically designed to mimic the structure of guanosine, allowing it to effectively interfere with viral replication processes.

Source

Entecavir was first synthesized and developed by Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2005. It is derived from a structural modification of deoxyguanosine, enhancing its efficacy against hepatitis B virus by promoting selective inhibition of viral polymerases.

Classification

Entecavir is classified as a nucleoside analog and an antiviral agent. Its chemical structure allows it to act as a substrate for viral DNA polymerases, which are essential for the replication of the hepatitis B virus.

Synthesis Analysis

Methods

The synthesis of (1R,3R,4R)-Entecavir involves several key steps that utilize various chemical reactions to construct its complex molecular framework.

  1. Initial Formation: The synthesis begins with the preparation of a guanine base through a series of reactions involving cyclic acetals and alcohols.
  2. Key Reactions: The introduction of specific functional groups, such as cyano and hydroxymethyl groups, is achieved through radical-mediated cyclization and electrophilic fluorination techniques .
  3. Purification: The final product is purified using silica gel column chromatography, ensuring high yield and purity levels .

Technical Details

The synthesis can be described in detail through the following reaction pathways:

  • The initial guanine derivative undergoes nucleophilic substitution reactions.
  • Subsequent steps involve protecting group manipulations and deprotection processes to yield the active form of Entecavir.
  • The use of solvents like tetrahydrofuran and various catalysts (e.g., titanium tetrachloride) enhances reaction efficiency .
Molecular Structure Analysis

Structure

The molecular formula for (1R,3R,4R)-Entecavir is C1010H1212N66O33. Its structure features:

  • A guanine base
  • A cyclopentane ring
  • Hydroxyl and cyano substituents that contribute to its biological activity

Data

  • Molecular Weight: Approximately 244.24 g/mol
  • Chirality: The compound possesses multiple chiral centers, contributing to its specific interaction with viral enzymes.
Chemical Reactions Analysis

Reactions

(1R,3R,4R)-Entecavir participates in several chemical reactions during its synthesis:

  • Nucleophilic Substitution: Key for forming bonds in the guanine structure.
  • Electrophilic Fluorination: Introduces fluorine atoms into the molecule, enhancing its antiviral properties.
  • Deprotection Reactions: Essential for obtaining the active form after synthetic modifications.

Technical Details

Reactions are typically conducted under controlled temperatures and conditions to optimize yield:

  • For example, reactions may be carried out at low temperatures (-40 °C) followed by gradual warming to ensure complete conversion .
Mechanism of Action

Process

(1R,3R,4R)-Entecavir exerts its antiviral effects by competing with natural nucleotides for incorporation into viral DNA during replication. Once incorporated, it leads to chain termination due to the absence of a 3'-hydroxyl group necessary for further elongation.

Data

  • Inhibition Constant (IC50): Entecavir has shown low IC50 values against hepatitis B virus polymerases, indicating high potency.
  • Selectivity: It demonstrates significant selectivity for viral polymerases over human DNA polymerases, minimizing toxicity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Applications

(1R,3R,4R)-Entecavir is primarily used in clinical settings for:

  • Treatment of Chronic Hepatitis B Virus Infection: It is prescribed for patients with active liver disease caused by hepatitis B virus.
  • Research Applications: Investigated for potential use against other viral infections due to its mechanism of action as a nucleoside analog.
Chemical Structure and Stereochemical Properties

Stereoisomeric Configuration of (1R,3R,4R)-Entecavir

(1R,3R,4R)-Entecavir (C~12~H~15~N~5~O~3~, MW 277.28 g/mol) is a stereochemically defined carbocyclic guanosine analogue characterized by a cyclopentane core replacing the natural sugar moiety. Its absolute configuration features three contiguous chiral centers: R-configuration at positions 1, 3, and 4 of the cyclopentyl ring. This stereochemistry creates a distinct three-dimensional topology essential for molecular recognition. The molecule incorporates an exocyclic methylene group (C=CH~2~) at C2 and a hydroxymethyl substituent (-CH~2~OH) at C3, both projecting equatorially relative to the cyclopentane ring. The purine base adopts an anti-conformation about the glycosidic bond, positioning the hydrogen-bond donor/acceptor motifs (2-amino-6-oxo groups) to mimic deoxyguanosine triphosphate (dGTP) [5] [7] [8].

Table 1: Key Structural Features of (1R,3R,4R)-Entecavir

Structural ElementDescriptionRole in HBV Inhibition
Cyclopentane RingCarbocyclic scaffold with (1R,3R,4R) stereochemistryMimics deoxyribose conformation
Exocyclic Methylene (C2)=CH~2~ group projecting equatoriallyEnhances hydrophobic interactions with polymerase
Hydroxymethyl Group (C3)-CH~2~OH substituentParticipates in H-bonding network
2-Amino-6-oxopurineGuanine analogueBase-pairs with cytosine in DNA template
Hydroxyl Group (C4)-OH substituentStabilizes ring conformation & solvation

Crystallographic studies reveal intramolecular hydrogen bonding between the C4 hydroxyl and N3 of the purine ring, stabilizing the synclinal conformation of the cyclopentane. This rigid conformation optimally positions the pharmacophoric elements for binding within the hydrophobic NTP pocket of HBV polymerase [4] [8]. The melting point exceeds 239°C, indicative of high crystallinity and stability, while solubility is limited in polar solvents (slight in DMSO, very slight in methanol) due to strong intermolecular H-bonding [5] [8].

Comparative Analysis of Enantiomeric Forms

The stereochemical precision of (1R,3R,4R)-Entecavir is critical for antiviral activity, as evidenced by profound activity differences between enantiomers. The unnatural (1S,3S,4S)-enantiomer exhibits >300-fold reduced potency against HBV DNA polymerase compared to the (1R,3R,4R)-form (EC~50~ >1 µM vs. 3.75 nM). This disparity arises from diastereoselective recognition by the enzyme’s active site, which exhibits high complementarity only to the (1R,3R,4R)-configuration [5] [7].

Table 2: Comparative Activity of Entecavir Enantiomers

StereoisomerHBV Polymerase IC~50~ (nM)Relative PotencyKey Resistance Mutations Affecting Binding
(1R,3R,4R)-Entecavir0.5 - 3.751x (Reference)L180M, M204V/I, T184G, S202I/G
(1S,3S,4S)-Entecavir>1000>300x lowerMinimal change (no clinical relevance)
Lamivudine (3TC)120 - 400~100x lowerM204V/I (alone sufficient for high resistance)

Molecular modeling illustrates that inversion at C1, C3, or C4 disrupts critical interactions:

  • C1 Stereoinversion: Misaligns the purine base relative to the template-primer, preventing dNTP-like binding [4].
  • C3 Stereoinversion: Displaces the hydroxymethyl group, eliminating H-bonds with Thr128 and Asn236 of HBV RT [2] [4].
  • C4 Stereoinversion: Alters ring pucker and exocyclic methylene orientation, reducing hydrophobic contact with Tyr148 [4].

Clinically, the (1R,3R,4R)-configuration confers resilience against resistance. While lamivudine resistance (via M204V/I mutation) causes >1000-fold reduced susceptibility, (1R,3R,4R)-Entecavir maintains efficacy (only 8-fold reduction) against M204V/I mutants when paired with L180M. This is attributed to its optimized stereochemistry allowing adaptation within the mutated NTP pocket [1] [2] [4].

Structure-Activity Relationship (SAR) in HBV Polymerase Inhibition

The antiviral activity of (1R,3R,4R)-Entecavir stems from synergistic structural elements that enable multimodal inhibition of HBV polymerase:

  • Guanine Mimicry & Competitive Inhibition:
  • The 2-amino-6-oxopurine base competitively binds the dGTP site (K~i~ = 0.0012 µM), forming canonical Watson-Crick H-bonds with cytosine in the DNA template. This is >10,000-fold tighter than lamivudine-TP binding (K~i~ = 12.4 µM) [2] [4].
  • SAR Insight: Removal of the 2-amino group (e.g., hypoxanthine analogues) reduces potency by 100-fold, underscoring its role in H-bond donation [4].
  • Hydrophobic Pocket Engagement:
  • The exocyclic methylene inserts into a hydrophobic cleft formed by HBV RT residues Phe88, Leu91, and Tyr148. This cleft is absent in HIV RT, explaining Entecavir’s selectivity (>10,000-fold higher for HBV) [2] [4].
  • SAR Insight: Saturation of the methylene (to methyl group) or its removal decreases potency 20-fold by weakening van der Waals contacts [4].
  • Delayed Chain Termination Mechanism:
  • Unlike obligate chain terminators (e.g., lamivudine), (1R,3R,4R)-Entecavir-TP incorporates into HBV DNA and allows addition of 1-3 nucleotides before termination. This occurs via steric clash between its cyclopentyl 3-hydroxymethyl and the primer strand after translocation, inducing a distorted active site geometry incompatible with further elongation [2] [4] .
  • SAR Insight: Replacement of the 3-hydroxymethyl with hydrogen abolishes delayed termination, converting Entecavir into an immediate chain terminator with 50-fold lower potency [4].
  • Resistance Profile and SAR:High genetic barrier to resistance requires ≥3 substitutions (e.g., L180M + M204V + T184G). Key SAR insights from resistance mutations:
  • L180M: Shrinks the hydrophobic pocket, weakening exocyclic methylene binding (8-fold EC~50~ increase) [2] [4].
  • M204V: Indirectly disrupts triphosphate coordination via altered Met204 side-chain orientation [4].
  • S202G: Eliminates H-bond with the C4 hydroxyl, reducing affinity 60-fold [4] .

Table 3: Impact of HBV Polymerase Mutations on (1R,3R,4R)-Entecavir Activity

Mutation(s)Fold-Change in EC~50~Structural ConsequenceEffect on Clinical Efficacy
Wild-type1xN/A90% HBV DNA suppression at 48 weeks [1] [3]
M204V8xAltered dNTP binding pocket geometryReduced efficacy
L180M + M204V35xReduced size of hydrophobic cleft for exocyclic methyleneVirologic breakthrough in 6% at Year 1 [1]
L180M + M204V + S202G>250xLoss of H-bond to C4-OH & distorted active siteTreatment failure
A181T/V<1.5xNo direct interference with Entecavir bindingFully active [2] [4]

The SAR underscores that (1R,3R,4R)-Entecavir’s unique stereochemistry and functional groups enable potent, selective, and sustained HBV inhibition—properties leveraged in next-generation capsid inhibitors like GLS4, designed to overcome Entecavir resistance .

Properties

CAS Number

1367369-76-3

Product Name

(1R,3R,4R)-Entecavir

IUPAC Name

2-amino-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

Molecular Formula

C₁₂H₁₅N₅O₃

Molecular Weight

277.28

InChI

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7+,8+/m0/s1

SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N

Synonyms

2-Amino-1,9-dihydro-9-[(1R,3R,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one; Entecavir Impurity ETY-2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.